molecular formula C19H16ClN3O6S3 B14972886 Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate

Cat. No.: B14972886
M. Wt: 514.0 g/mol
InChI Key: CUPRLVPOHSXNLI-UHFFFAOYSA-N
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Description

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a thiophene-2-carboxylate core functionalized with a sulfonamide-linked pyrimidinone moiety and a thioether bridge. The sulfonylurea-like linkage (via the sulfonamide and thioether groups) is reminiscent of herbicides such as metsulfuron-methyl and ethametsulfuron-methyl, which inhibit acetolactate synthase (ALS) in plants . The pyrimidinone ring may confer unique electronic properties, influencing binding affinity or metabolic stability compared to triazine-based analogs .

Properties

Molecular Formula

C19H16ClN3O6S3

Molecular Weight

514.0 g/mol

IUPAC Name

methyl 3-[[2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C19H16ClN3O6S3/c1-10-3-4-11(7-12(10)20)32(27,28)14-8-21-19(23-17(14)25)31-9-15(24)22-13-5-6-30-16(13)18(26)29-2/h3-8H,9H2,1-2H3,(H,22,24)(H,21,23,25)

InChI Key

CUPRLVPOHSXNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(SC=C3)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-methylbenzenesulfonyl chloride with 6-oxo-1,6-dihydropyrimidine-2-thiol, followed by acetylation and subsequent reaction with methyl 2-aminothiophene-3-carboxylate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro position.

Scientific Research Applications

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl and thiophene groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

The compound shares functional group similarities with sulfonylurea herbicides, though its core heterocycles differ. Key comparisons include:

Compound Core Structure Key Substituents Application Reference
Target Compound Thiophene-pyrimidinone 3-Chloro-4-methylphenyl sulfonamide, thioether Hypothetical herbicide/medicinal agent
Metsulfuron-methyl Triazine Methyl, methoxy, sulfonylurea linkage ALS-inhibiting herbicide
Ethametsulfuron-methyl Triazine Ethoxy, methylamino, sulfonylurea linkage ALS-inhibiting herbicide
Methyl 3-amino-4-methylthiophene-2-carboxylate Thiophene Amino, methyl Intermediate for pharmaceuticals

Key Observations :

  • Core Heterocycles: Unlike triazine-based sulfonylureas, the target compound’s pyrimidinone-thiophene scaffold may enhance π-π stacking interactions or alter substrate specificity in biological targets .
  • Thioether vs. Sulfonylurea Linkage : The thioether bridge in the target compound could reduce hydrolysis susceptibility relative to the sulfonylurea group, which is prone to degradation in acidic environments .
Functional Group Analysis
  • Sulfonamide Group : Present in both the target compound and sulfonylurea herbicides, this group is critical for hydrogen bonding with ALS enzymes. The 3-chloro-4-methylphenyl substituent may enhance hydrophobic interactions in enzyme active sites .
  • Thiophene Carboxylate: Methyl 3-amino-4-methylthiophene-2-carboxylate (a precursor to the target compound) is used in synthesizing thrombin inhibitors and other bioactive molecules, suggesting the thiophene core’s versatility in drug design .

Research Findings and Limitations

  • Synthetic Feasibility: The compound’s synthesis likely involves multi-step protocols, including sulfonylation of pyrimidinone intermediates and coupling to thiophene carboxylates. Similar routes are documented for sulfonylurea herbicides .
  • Biological Activity: No direct studies on the target compound’s efficacy are available.
  • Environmental Persistence : The chloro-methylphenyl group may increase soil adsorption, reducing leaching risks compared to polar triazine-based herbicides .

Biological Activity

Methyl 3-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H18ClN3O5S\text{C}_{18}\text{H}_{18}\text{Cl}\text{N}_{3}\text{O}_{5}\text{S}

Key Properties:

  • Molecular Weight: 407.86 g/mol
  • CAS Number: [Not specified in the search results]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide group and the thiophene ring suggests potential interactions with enzymes and receptors involved in inflammation and cancer progression.

Biological Activity Overview

  • Anticancer Activity:
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases related to this compound have shown significant anticancer properties, demonstrating higher cytotoxicity compared to standard chemotherapy agents like 5-fluorouracil .
  • Antimicrobial Activity:
    • Preliminary tests suggest that derivatives of this compound may possess antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their effectiveness against cultured bacteria and fungi .
  • Anti-inflammatory Effects:
    • Compounds with similar functional groups have been reported to exhibit anti-inflammatory activity. This could be linked to their ability to inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Table 1: Summary of Biological Activities

Activity TypeRelated FindingsReference
AnticancerHigher cytotoxicity in cancer cell lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibition of COX enzymes

Case Studies

  • Case Study on Anticancer Activity:
    A study evaluated the cytotoxic effects of various Mannich bases, including those structurally similar to this compound. Results indicated that compounds exhibited a significant reduction in cell viability in Huh-7 hepatoma cells compared to control groups.
  • Case Study on Antimicrobial Efficacy:
    A series of experiments tested the antimicrobial properties of related compounds against common pathogens. The results demonstrated a notable reduction in microbial growth at varying concentrations, suggesting potential therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrimidine-thiophene core of this compound?

Methodological Answer:
The pyrimidine-thiophene scaffold can be synthesized via cyclocondensation reactions. For example, the Biginelli reaction (three-component reaction of aldehydes, β-ketoesters, and thioureas) is effective for generating dihydropyrimidinone intermediates . To optimize yield:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Employ Lewis acids (e.g., ZnCl₂) as catalysts to enhance cyclization efficiency.
  • Tailor solvent polarity (e.g., ethanol vs. acetonitrile) to stabilize intermediates.

Example Reaction Setup:

ComponentRoleExample
3-Chloro-4-methylbenzaldehydeAldehyde component1.2 equiv
Ethyl acetoacetateβ-Ketoester1.0 equiv
Thiourea derivativeNitrogen source1.5 equiv
ZnCl₂Catalyst10 mol%
EthanolSolventReflux, 6 hrs

Basic: Which spectroscopic techniques are critical for confirming the sulfonyl and thioacetyl linkages?

Methodological Answer:

  • FT-IR : Look for S=O stretching (1170–1250 cm⁻¹) and C-S-C stretching (650–750 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for sulfonyl-adjacent methyl groups (δ 2.4–2.6 ppm for CH₃) and thioacetyl protons (δ 3.8–4.1 ppm for SCH₂CO) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of SO₂ or thiophene ring cleavage).

Data Contradiction Tip:
If NMR signals overlap, use heteronuclear 2D experiments (HSQC, HMBC) to resolve connectivity ambiguities .

Advanced: How can contradictory solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

Methodological Answer:

  • Perform phase-solubility studies using the Higuchi and Connors method to quantify solubility limits.
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
  • Apply molecular dynamics simulations (e.g., COMSOL Multiphysics) to predict solvent-solute interactions .

Example Workflow:

Prepare saturated solutions in DMSO, PBS (pH 7.4), and ethanol.

Filter and analyze via HPLC to measure dissolved concentration.

Compare experimental results with computational predictions.

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., sulfonyl group) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict nucleophilic attack regions.
  • Transition State Modeling : Use Gaussian or ORCA software to model SN2 pathways at the thioacetyl sulfur.

Key Parameters to Vary:

  • Solvent dielectric constant (ε).
  • Temperature effects on activation energy.

Basic: How can purification challenges (e.g., low crystallinity) be addressed post-synthesis?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 70:30 → 50:50) .
  • Recrystallization : Test mixed solvents (e.g., DCM:methanol 1:3) to improve crystal lattice formation.
  • Membrane Filtration : Apply nanofiltration (10 kDa cutoff) to remove polymeric byproducts .

Troubleshooting:
If crystallization fails, use seeding with structurally similar crystals or switch to amorphous solid dispersion techniques.

Advanced: How can researchers validate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to:
    • Acidic (0.1 M HCl, 37°C)
    • Basic (0.1 M NaOH, 37°C)
    • Oxidative (3% H₂O₂)
    • Photolytic (ICH Q1B guidelines) .
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the methyl ester or sulfonyl cleavage).
  • Kinetic Modeling : Fit degradation data to zero/first-order models to estimate half-life.

Basic: What strategies optimize the sulfonation step of the 3-chloro-4-methylphenyl precursor?

Methodological Answer:

  • Sulfonating Agents : Compare ClSO₃H, SO₃·pyridine, and sulfonic acid anhydrides for efficiency.
  • Solvent Selection : Use dichloroethane (non-polar) to minimize side reactions.
  • Temperature Control : Maintain 0–5°C to reduce over-sulfonation .

Yield Comparison Table:

AgentSolventTemp (°C)Yield (%)
ClSO₃HDCE078
SO₃·PyridineToluene2565

Advanced: How can researchers resolve discrepancies in biological activity data across assay platforms?

Methodological Answer:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) .
  • Dose-Response Curve Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • Meta-Analysis : Pool data from multiple studies to identify outliers or platform-specific biases .

Critical Factors:

  • Assay buffer composition (e.g., divalent cations).
  • Cell line variability (e.g., overexpression of target receptors).

Basic: What safety protocols are essential when handling the sulfonyl chloride intermediate?

Methodological Answer:

  • Ventilation : Use fume hoods with >0.5 m/s face velocity.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and splash goggles.
  • Spill Management : Neutralize with sodium bicarbonate before disposal .

Advanced: How can AI-driven tools enhance reaction optimization for scale-up?

Methodological Answer:

  • Machine Learning (ML) : Train models on historical data to predict optimal solvent/catalyst combinations .
  • Automated High-Throughput Screening : Use robotic platforms to test 100+ conditions in parallel.
  • Real-Time Process Analytics : Integrate PAT (Process Analytical Technology) for inline monitoring of key parameters (e.g., pH, temp).

Example Workflow:

Input reaction variables (catalyst, solvent, temp) into ML algorithm.

Generate Pareto front plots to balance yield vs. cost.

Validate top conditions in lab-scale reactors.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.